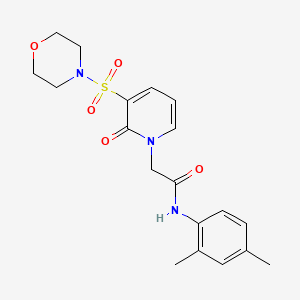

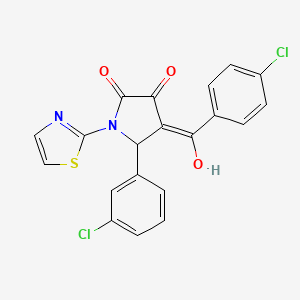

![molecular formula C14H14N2O3S B2921253 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid CAS No. 306280-68-2](/img/structure/B2921253.png)

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid” is a chemical compound that likely contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid. For instance, the synthesis of W(CO)5 complexes of similar compounds shows potential in developing new IR-detectable metal–carbonyl tracers for amino functions, indicating the utility in bioconjugation and labeling studies (Kowalski et al., 2009). This work underlines the importance of these compounds in enhancing detection and analysis techniques in biochemical research.

Biological Activity

Several studies have focused on exploring the biological activities of compounds structurally related to 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid. For example, compounds with similar structures have been investigated for their anticonvulsant activities, indicating the potential for therapeutic applications in treating seizure disorders (Agarwal et al., 2006). This highlights the compound's relevance in medicinal chemistry and drug development.

Antiviral and Anti-inflammatory Applications

Research on structurally related compounds has also revealed antiviral and anti-inflammatory properties. For instance, novel inhibitors of human rhinovirus have been developed, showcasing the compound's potential in antiviral therapy (Patick et al., 2005). Additionally, studies on pyrimidine derivatives indicate anti-inflammatory and analgesic activities, further underscoring the compound's utility in developing new treatments for inflammation and pain (Sondhi et al., 2005).

Metabolism and Enzyme Cofactor Roles

Research on lipoic acid, a compound related in structure and function, provides insights into its roles in cellular metabolism and as an enzyme cofactor in various organisms, including microbial pathogens. This highlights the broader significance of compounds like 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid in understanding and manipulating metabolic pathways for therapeutic and biotechnological applications (Spalding & Prigge, 2010).

Propiedades

IUPAC Name |

5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHOAJABZHDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)

![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)